Supinoxin

Catalog No.
S548189
CAS No.
888478-45-3
M.F
C22H24FN5O4
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Supinoxin

CAS Number

888478-45-3

Product Name

Supinoxin

IUPAC Name

4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide

Molecular Formula

C22H24FN5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29)

InChI Key

KAKPGJJRYRYSTP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3,5-dimethoxyphenyl)-4-((6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl)piperazine, RX-5902

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC

Description

The exact mass of the compound Supinoxin is 441.18123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of Cancer Cell Growth

    Studies have shown that Supinoxin can significantly inhibit the growth of various cancer cell lines, including those resistant to conventional treatments []. This makes Supinoxin a promising candidate for developing new therapies that can overcome drug resistance, a major challenge in cancer treatment.

  • Synergy with Existing Therapies

    Research suggests that Supinoxin may work synergistically with existing anticancer drugs, such as paclitaxel, doxorubicin, gemcitabine, fluorouracil, and cisplatin []. This means that Supinoxin could potentially enhance the effectiveness of these drugs while reducing their side effects.

  • Focus on Pharmacokinetics

    A recent study developed a validated method to quantify Supinoxin in rat plasma []. This method is crucial for pharmacokinetic studies, which aim to understand how Supinoxin behaves in the body, including its absorption, distribution, metabolism, and excretion. Pharmacokinetic data is essential for determining safe and effective dosing regimens in future clinical trials.

Supinoxin, also known as RX-5902, is a synthetic compound that has garnered attention for its potential as an anticancer agent. It is primarily recognized for its role as an inhibitor of the Y593-phosphorylated DEAD-box helicase 5 (DDX5), a protein implicated in various cellular processes, including transcription regulation and RNA metabolism. Supinoxin's unique mechanism of action involves disrupting the interaction between phosphorylated DDX5 and β-catenin, a key player in cancer cell proliferation and survival pathways .

, including:

  • Oxidation: Involves the loss of electrons or an increase in oxidation state.
  • Reduction: Involves the gain of electrons or a decrease in oxidation state.
  • Substitution: Involves replacing one functional group in a compound with another.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems .

Supinoxin exhibits significant biological activity, particularly in the context of cancer treatment. It has demonstrated potent antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells. The compound operates by inhibiting the activity of phosphorylated DDX5, which is crucial for cancer cell growth and migration. Notably, studies have shown that Supinoxin can lead to substantial tumor growth inhibition in xenograft models, indicating its potential efficacy as a therapeutic agent .

  • Formation of the core structure: This often involves coupling reactions to form the piperazine ring.
  • Functionalization: Various functional groups are introduced to enhance biological activity and solubility.
  • Purification: Techniques such as liquid chromatography are employed to isolate and purify the final product.

The specific synthetic route can vary depending on the desired purity and yield .

Supinoxin is primarily investigated for its applications in oncology. Its main applications include:

  • Cancer Therapy: As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
  • Research Tool: Used in studies to elucidate the role of DDX5 in cancer biology and other cellular processes.

Clinical trials are ongoing to assess its safety and efficacy in humans, particularly for solid tumors that are resistant to conventional therapies .

Interaction studies have revealed that Supinoxin interacts specifically with Y593-phosphorylated DDX5, with a dissociation constant (Kd) of approximately 19 nM. This specificity suggests that Supinoxin may have a lower likelihood of off-target effects compared to less selective agents. Moreover, pharmacokinetic studies indicate that Supinoxin has favorable absorption characteristics and is primarily metabolized through hepatic pathways .

Potential drug-drug interactions have been evaluated, highlighting that while interactions mediated by cytochrome P450 enzymes may be low, monitoring for CYP3A4-mediated interactions is advisable due to its role in drug metabolism .

Several compounds share structural or functional similarities with Supinoxin. These include:

  • DGG-200064: Another DDX5 inhibitor with distinct binding characteristics.
  • Piperazine derivatives: Various compounds that utilize the piperazine scaffold but may target different biological pathways.

Comparison Table

CompoundMechanism of ActionBinding AffinityUnique Features
SupinoxinInhibits Y593-phosphorylated DDX5Kd ~19 nMSpecificity towards phosphorylated DDX5
DGG-200064Inhibits DDX5 but with different binding siteKd not specifiedDifferent structural modifications
Piperazine DerivativesVaries widely based on substitutionsVariesBroad range of biological activities

Supinoxin's uniqueness lies in its specific inhibition of the phosphorylated form of DDX5, which is vital for certain cancer cell signaling pathways, making it a promising candidate for targeted cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

441.18123243 g/mol

Monoisotopic Mass

441.18123243 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU8OM8V5WF

Dates

Modify: 2024-02-18
1: Kost GC, Yang MY, Li L, Zhang Y, Liu CY, Kim DJ, Ahn CH, Lee YB, Liu ZR. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902),Interferes with β-Catenin Function through Y593 phospho-p68RNA Helicase. J Cell Biochem. 2015 Feb 3. doi: 10.1002/jcb.25113. [Epub ahead of print] PubMed PMID: 25649741.

Explore Compound Types